molecular formula C14H14O B8779840 2-(4-Methylbenzyl)phenol CAS No. 56502-38-6

2-(4-Methylbenzyl)phenol

Cat. No.: B8779840
CAS No.: 56502-38-6
M. Wt: 198.26 g/mol
InChI Key: TVGZELAGISCEBS-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)phenol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

2-(4-Methylbenzyl)phenol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and related compounds through chemical reactions such as Friedel-Crafts acylation and nitration.

Case Study: Synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol

A novel method for synthesizing 4-tert-butyl-2-(α-methylbenzyl)phenol has been developed using strong phosphoric acid and acid anhydrides as catalysts. This method allows for high purity and yield without the need for solvents, making it environmentally friendly and cost-effective for industrial applications .

Extraction and Separation Processes

The compound has shown significant potential in the extraction and separation of valuable elements from brine solutions.

Case Study: Rubidium Extraction

Recent studies have demonstrated that 4-tert-butyl-2-(α-methylbenzyl)phenol can selectively extract rubidium from potassium-rich brine solutions. The extraction efficiency can exceed 76%, with a separation coefficient of over 26, indicating its effectiveness as a high-selectivity extractant . This application is particularly relevant given the increasing demand for rubidium in various technological applications.

Antifungal Activity

Research has investigated the antifungal properties of phenolic compounds, including this compound.

Case Study: Antifungal Studies

In vitro studies have illustrated that phenolic compounds exhibit significant antifungal activity against various pathogens. For instance, molecular docking studies revealed that certain phenolic derivatives effectively inhibit fungal ATP synthase enzymes, suggesting their potential use in developing eco-friendly antifungal treatments .

Thermal Stabilization

Hindered phenols like this compound are employed as thermal stabilizers in polymer chemistry.

Case Study: Maleic Anhydride Stabilization

Experiments have shown that incorporating hindered phenolic stabilizers during the thermal processing of maleic anhydride significantly enhances the stability and purity of the resulting products. The presence of these stabilizers leads to cleaner reaction products compared to processes without them .

Safety Assessments

The safety profile of this compound has been evaluated in various contexts, including its potential effects on human health and environmental safety.

Safety Evaluation Findings

Studies indicate that this compound does not exhibit genotoxicity or significant reproductive toxicity, supporting its safe use in consumer products . The assessments provide a comprehensive overview of its safety parameters, which are crucial for regulatory compliance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methylbenzyl)phenol, and how is the product purified and characterized?

  • Answer : this compound is synthesized via Friedel-Crafts alkylation using phenol and 4-methylbenzyl alcohol in a 1:1.5 molar ratio. The crude product is purified via column chromatography (100–200 mesh silica gel, 0–5% ethyl acetate/hexane gradient), yielding 85% purity. Structural confirmation involves ¹H NMR (aromatic protons at δ 7.06–7.17 ppm, benzyl CH₂ at δ 3.95 ppm), ¹³C NMR (phenolic carbon at δ 153.9 ppm), and FTIR (O-H stretch at 3291 cm⁻¹, aromatic C=C at 1513 cm⁻¹). Elemental analysis (C: 84.98%, H: 7.36%) validates stoichiometry .

Q. What spectroscopic markers in FTIR and NMR are critical for verifying the structure of this compound?

  • Answer : Key FTIR features include a broad O-H stretch (~3291 cm⁻¹), aromatic C-H stretches (~3044 cm⁻¹), and C=C vibrations (1513–1590 cm⁻¹). In ¹H NMR, the benzyl methylene group appears as a singlet (δ 3.95 ppm), while aromatic protons show multiplet patterns (δ 6.78–7.17 ppm). ¹³C NMR identifies the methyl group (δ 21.2 ppm) and phenolic carbon (δ 153.9 ppm). Discrepancies in these signals may indicate impurities or regioisomers, necessitating additional purification steps .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound derivatives be analyzed to predict their physicochemical properties?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between aromatic rings (e.g., 18.60° and 81.36° in dimethyl 2-(4-methylbenzyl) derivatives) and C–H⋯O interactions that stabilize crystal lattices . Using SHELX software for refinement, researchers quantify intermolecular interactions (R factor ≤ 0.045) and assess their impact on properties like melting points . Graph set analysis (Etter’s methodology) classifies hydrogen-bonding motifs (e.g., chains or rings) to guide co-crystal design for enhanced stability .

Q. What strategies can mitigate contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and employ orthogonal methods like MIC assays and time-kill curves to validate activity . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like bacterial enzymes, while metabolomic profiling post-exposure clarifies mechanism-specific responses. Cross-referencing with structurally similar compounds (e.g., 2-(((4-bromophenyl)amino)methyl)phenol) identifies shared bioactivity pathways .

Q. How can biocatalytic approaches be optimized for the sustainable synthesis of this compound?

  • Answer : Immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media (e.g., ionic liquids) catalyze benzylation with >90% conversion. Key parameters include enzyme loading (10–15% w/w), temperature (40–50°C), and solvent polarity (log P > 2). Continuous-flow reactors with in-line NMR monitoring enable real-time optimization, reducing reaction time by 50%. Life cycle assessment (LCA) prioritizes solvents like 2-MeTHF to minimize environmental impact (E-factor < 5) .

Q. Methodological Notes

  • Synthesis : Optimize reaction stoichiometry and purification gradients to avoid byproducts like regioisomers .
  • Crystallography : Use SHELXL for high-resolution refinement (data-to-parameter ratio > 15.0) and PLATON for validating hydrogen bonds .
  • Sustainability : Biocatalytic routes reduce reliance on hazardous catalysts (e.g., AlCl₃) and align with green chemistry principles .

Properties

CAS No.

56502-38-6

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]phenol

InChI

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9,15H,10H2,1H3

InChI Key

TVGZELAGISCEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (2-benzyloxyphenyl)-p-tolylmethanol (1.5 g, 4.43 mmol) in methanol (27 mL), a 20% palladium hydroxide catalyst (150 mg) was added and furthermore 2N—HCl (0.37 mL) was added thereto. The mixture was stirred under a hydrogen atmosphere for 24 hours, and then the catalyst was filtered off. The solvent was distilled under reduced pressure and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:10)] to obtain the title compound (617 mg, 70%).
Name
(2-benzyloxyphenyl)-p-tolylmethanol
Quantity
1.5 g
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reactant
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27 mL
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solvent
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150 mg
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catalyst
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0.37 mL
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reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser and a thermometer were placed 20.0 g (0.1 mole) of the 2-(4-methylbenzylidene)cyclohexanone produced in Example 4 and 40 ml of diphenyl ether in this order. The flask inside was purged with nitrogen. Thereto was added 2.0 g (10 wt. %, 0.47 mmole as palladium) of 5% palladium carbon (containing 50% of water, a product of N.E. CHEMCAT CORPORATION, a standard product). The system was made vacuum using an aspirator and then returned to ordinary pressure using nitrogen; this operation was repeated three times. Then, the system was stirred at 170° C. for 1 hour while the moisture was discharged out of the system, and further was stirred at 210° C. for 2 hours. The system was cooled to room temperature. 200 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was extracted with 100 ml of a 10% aqueous sodium hydroxide solution, and this operation was repeated twice. The aqueous layer was washed with 50 ml of toluene. To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 150 ml of ethyl acetate. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 11.6 g of brown crystals. Yield: 59% The purity of the intended product in the crystals was 91% as measured by gas chromatography.
Quantity
20 g
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reactant
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40 mL
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reactant
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Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
59%

Synthesis routes and methods IV

Procedure details

To a solution of crude Part A 4-methyl-2′-hydroxybenzhydrol (9.7 g containing no more than 40 mmol) in 175 mL of MeOH was added 0.59 g of 10% Pd/C and 1.75 mL of TFA. The suspension was stirred for 40 hr under 1 atmos. H2, filtered through celite and concentrated to yield 8.6 of crude 2-(4′-methylbenzyl)phenol as an oil.
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9.7 g
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1.75 mL
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reactant
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Quantity
175 mL
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solvent
Reaction Step One
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Quantity
0.59 g
Type
catalyst
Reaction Step One

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